molecular formula C5H3N3O B114317 4-Hydroxypyrimidine-5-carbonitrile CAS No. 4774-34-9

4-Hydroxypyrimidine-5-carbonitrile

Cat. No. B114317
CAS RN: 4774-34-9
M. Wt: 121.1 g/mol
InChI Key: SVOQOFSQLVVHKQ-UHFFFAOYSA-N
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Patent
US05773447

Procedure details

First, 22.5 g (0.187 mol) of 1-amidino-4,4-dimethylimidazolidin-2-one are introduced as a suspension in 300 ml of absolute DME with stirring and exclusion of moisture. Next, 56 g (0.119 mol) of ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide in 300 ml of absolute DME are slowly added dropwise at 0° C. After addition, the mixture is stirred at room temperature for 2 hours. After this time the reaction has ended (TLC checking). 125 ml of glacial acetic acid are added dropwise with stirring to this solution and it is stirred for 2 hours at a temperature of 50° C. After allowing to stand overnight at room temperature, the cyclization to the pyrimidine derivative has ended. For working-up, the precipitated 5-cyano-4-pyrimidone derivative formed as a by-product is filtered off. The filtrate is concentrated, the glacial acetic acid is evaporated with toluene, and the semisolid residue is taken up in ethyl acetate. Additionally precipitated amounts of the 5-cyano-4-pyrimidone derivative formed are removed again by filtration. The ethyl acetate phase is then washed 2× with 2N aqueous NaOH solution and 2× with saturated sodium chloride solution, dried using MgSO4, filtered and concentrated on a rotary evaporator, after which, as a residue, 51 g of crude product remain as a dark oil. Purification is carried out by means of column chromatography using silica gel and ethyl acetate as eluent. After evaporating the solvent, 12.56 g of 4-amino-2-(4,4-dimethylimidazolidin-2-on-1-yl)pyrimidine-5-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoro- methyl)phenyl]carboxamide remain as yellowish crystals (18% of theory).
Name
1-amidino-4,4-dimethylimidazolidin-2-one
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1CC(C)(C)N[C:5]1=O)(=N)[NH2:2].[C:12]([OH:15])(=O)[CH3:13].[N:16]1C=CC=N[CH:17]=1>COCCOC>[C:17]([C:13]1[C:12](=[O:15])[NH:2][CH:1]=[N:4][CH:5]=1)#[N:16]

Inputs

Step One
Name
1-amidino-4,4-dimethylimidazolidin-2-one
Quantity
22.5 g
Type
reactant
Smiles
C(N)(=N)N1C(NC(C1)(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide
Quantity
56 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring to this solution and it
STIRRING
Type
STIRRING
Details
is stirred for 2 hours at a temperature of 50° C
Duration
2 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C(NC=NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.